molecular formula C10H9ClO2 B3051156 (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid CAS No. 31501-86-7

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B3051156
CAS No.: 31501-86-7
M. Wt: 196.63 g/mol
InChI Key: JZYXJKBNUJJIKU-DTWKUNHWSA-N
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Description

(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with the CAS number 31501-86-7 and a molecular weight of 196.63 g/mol. Its molecular formula is C 10 H 9 ClO 2 . This compound is offered with a high purity of 97% and is intended for research purposes only . Chiral cyclopropane scaffolds, like this one, are of significant interest in medicinal chemistry and chemical biology. Specifically, structurally similar compounds have been identified as key intermediates or functional components in the development of inhibitors for protein-protein interactions. For instance, research has explored related scaffolds in the development of small-molecule inhibitors that target the lateral groove of the BCL6 BTB domain, a promising therapeutic approach in oncology research . The (1R,2R) stereochemistry of this compound makes it a valuable chiral building block for the synthesis of more complex molecules and for investigating stereospecific biological interactions. Please note that this product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Under no circumstances is it provided for animal or personal use .

Properties

IUPAC Name

(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXJKBNUJJIKU-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426368
Record name (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31501-86-7, 4157-47-5
Record name (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and the 4-chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₉ClO₂
  • Molecular Weight : 196.63 g/mol
  • Stereochemistry : (1R,2R)-configuration
  • Applications : Intermediate in drug synthesis (e.g., Ticagrelor) and chiral ligand development .

Comparison with Structurally Similar Compounds

Chlorophenyl Cyclopropanecarboxylic Acid Derivatives

The positional isomerism of the chlorophenyl group and stereochemistry significantly influence properties:

Compound Name CAS RN Configuration Melting Point (°C) [α]D (c, solvent) Key Applications
(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid Not provided (1R,2R) Not reported Not reported Ticagrelor intermediates
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid 72934-37-3 (1S,2S) 104–106 +120.6 (c 0.16, CHCl₃) Pyrethroid synthesis
(1R,2R)-2-(2-Chlorophenyl)cyclopropanecarboxylic acid 1181230-38-5 (1R,2R) Not reported Not reported Research on dopamine D3 antagonists
(1S,2R)-2-(3-Chlorophenyl)cyclopropanecarboxylic acid 124276-34-2 (1S,2R) Not reported Not reported Pharmacological screening

Key Observations :

  • Stereochemical Impact : The (1S,2S) isomer exhibits a higher melting point (104–106°C) compared to other configurations, likely due to tighter crystal packing .
  • Synthetic Utility : The (1R,2R) configuration is critical for Ticagrelor intermediates, where stereoselectivity ensures drug efficacy .

Fluorophenyl Cyclopropanecarboxylic Acid Derivatives

Fluorine substitution alters electronic properties and bioavailability:

Compound Name CAS RN Configuration Molecular Weight Purity (%) Hazard Class
(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid 161711-27-9 (1R,2R) 180.18 97 6.1 (PG III)
(1S,2R)-2-(3-Fluorophenyl)cyclopropanecarboxylic acid 248588-33-2 (1S,2R) 180.18 Not reported Not reported
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid Not provided (1R,2R) 198.16 Not reported Not reported

Key Observations :

  • Bioavailability : Fluorine’s electronegativity enhances metabolic stability, making fluorophenyl derivatives preferred in CNS drug candidates .
  • Safety : The (1R,2R)-4-fluorophenyl analog is classified as Hazard Class 6.1 (toxic if ingested), requiring careful handling .

Methyl-Substituted Cyclopropanecarboxylic Acids

Methyl groups modify steric bulk and solubility:

Compound Name Configuration Yield (%) Key Synthetic Step
(1S,2R)-1-(4-Chlorophenyl)-2-methylcyclopropanecarboxylic acid (1S,2R) 47 Sultam22 with Ti(OiPr)₄ in benzyl alcohol
(1R,2S)-2-Methyl-1-(3-trifluoromethylphenyl)cyclopropanecarboxylic acid (1R,2S) 80 DIDAL reduction and Pinnick oxidation

Key Observations :

  • Synthetic Efficiency : Methyl-substituted analogs require multi-step synthesis, with yields ranging from 47–80% .
  • Steric Effects : Methyl groups reduce ring strain but may hinder target binding in enzyme inhibitors .

Biological Activity

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. Characterized by a carboxylic acid group and a para-chlorophenyl substituent, this compound exhibits unique structural features that contribute to its reactivity and biological interactions. The molecular formula of this compound is C11H11ClO2C_{11}H_{11}ClO_2 with a molecular weight of approximately 196.63 g/mol .

The biological activity of this compound primarily involves its role as an inhibitor of leukotriene C4 synthase, an enzyme implicated in inflammatory responses. This inhibition suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as asthma and allergic reactions . Additionally, the compound has been explored for its antimicrobial and anticancer properties, indicating a broader scope of biological relevance .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Leukotriene C4 Synthase Inhibition Inhibits the synthesis of leukotrienes, potentially reducing inflammation in allergic conditions.
Antimicrobial Properties Exhibits activity against various microbial strains, suggesting use in infection control.
Anticancer Potential Investigated for effects on cancer cell lines, although specific mechanisms remain to be fully elucidated.
Enzyme Interaction Interacts with enzymes involved in inflammatory pathways, modulating their activity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications across various fields:

  • Inflammation and Allergic Responses : A study indicated that this compound effectively reduced leukotriene levels in vitro, suggesting its utility in managing asthma and allergic reactions .
  • Antimicrobial Efficacy : Research has demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding supports its potential use as an antimicrobial agent in pharmaceuticals .
  • Anticancer Activity : Preliminary investigations into the anticancer properties revealed that this compound induced apoptosis in certain cancer cell lines. Further studies are required to understand the underlying mechanisms and optimize its efficacy .

Synthesis and Chemical Behavior

The synthesis of this compound can be achieved through various chemical reactions typical for carboxylic acids. These include oxidation, reduction, and substitution reactions that allow for the creation of diverse derivatives useful in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves two key steps: (1) cyclopropanation to form the strained cyclopropane ring and (2) functionalization of the aromatic ring. For cyclopropanation, diazo compounds (e.g., diazoacetates) are reacted with alkenes under transition metal catalysis (e.g., rhodium or palladium) to achieve stereocontrol . The 4-chlorophenyl group is introduced via Suzuki coupling or nucleophilic substitution, with careful optimization of temperature (e.g., 0–25°C) and solvent polarity (DMF, toluene) to minimize racemization . Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) are often employed to preserve the (1R,2R) configuration .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Chiral HPLC : Uses columns like Chiralpak® IA/IB to resolve enantiomers, with retention time comparisons against racemic mixtures .
  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., J1,2J_{1,2} for cyclopropane protons) and NOE correlations confirm stereochemistry. For example, trans-cyclopropane protons exhibit J58J \approx 5–8 Hz, while cis configurations show J<3J < 3 Hz .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, particularly for novel derivatives .

Q. What are the primary biological or pharmacological targets associated with this compound?

This compound’s cyclopropane-carboxylic acid motif is structurally analogous to inhibitors of enzymes like cyclooxygenase (COX) or amino acid transporters. Derivatives have shown activity in targeting CXCR2 receptors (inflammation pathways) and bacterial aminoacyl-tRNA synthetases . Structure-activity relationship (SAR) studies often modify the chlorophenyl group to enhance binding affinity .

Advanced Research Questions

Q. How do transition-metal catalysts (e.g., Rh, Pd) influence the regioselectivity of cyclopropanation in related derivatives?

Rhodium(II) catalysts (e.g., Rh2_2(OAc)4_4) favor cis-selective cyclopropanation via a carbene-transfer mechanism, while palladium complexes (e.g., Pd(PPh3_3)4_4) enable cross-coupling reactions to install aryl groups post-cyclopropanation . Recent studies show that steric hindrance from bulky ligands (e.g., Josiphos) can reverse enantioselectivity in asymmetric cyclopropanation . Computational studies (DFT) are recommended to model transition states and optimize catalyst design .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar cyclopropane derivatives?

Discrepancies often arise from impurities in stereoisomers or solvent-dependent conformational changes. Key approaches include:

  • Repurification : Chiral SFC (supercritical fluid chromatography) to isolate >99% ee material .
  • Biological Assay Standardization : Use of isogenic cell lines and controls for enzyme inhibition assays .
  • Conformational Analysis : Molecular dynamics simulations to assess solvent effects on cyclopropane ring puckering .

Q. How can enantiomeric excess (ee) be improved during large-scale synthesis without chiral chromatography?

  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer from a racemic mixture .
  • Asymmetric Catalysis : Chiral bisoxazoline (Box) ligands with copper(I) achieve >90% ee in cyclopropanation .
  • Crystallization-Induced Diastereomer Resolution : Formation of diastereomeric salts with chiral amines (e.g., cinchonidine) .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of (1R,2R)-configured cyclopropanes, and how are they mitigated?

  • Thermal Sensitivity : Cyclopropane rings decompose at high temperatures. Batch reactors with precise temperature control (<50°C) are critical .
  • Catalyst Loading : Rhodium catalysts are costly; ligand-free Pd systems or flow chemistry setups reduce metal residues .
  • Byproduct Formation : Diazo dimerization is minimized using slow addition techniques and low-dielectric solvents (e.g., hexane) .

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in further derivatization?

The chlorine atom enhances electrophilic aromatic substitution (EAS) at the para position but deactivates the ring toward nucleophilic attacks. For example, Suzuki-Miyaura coupling requires electron-deficient aryl halides, making the 4-chlorophenyl group ideal for Pd-catalyzed cross-couplings . However, nucleophilic displacement of chlorine (e.g., with amines) requires harsh conditions (e.g., 100°C in DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid

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